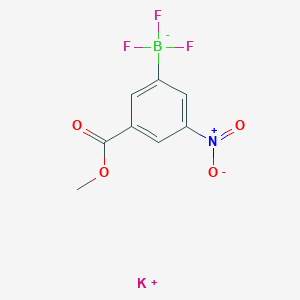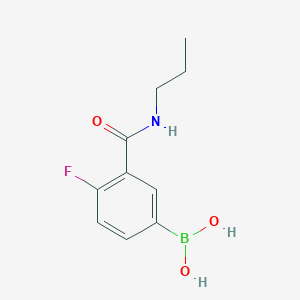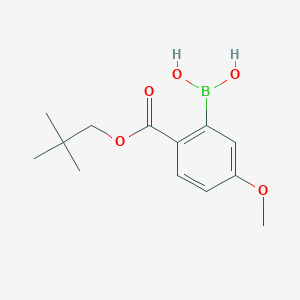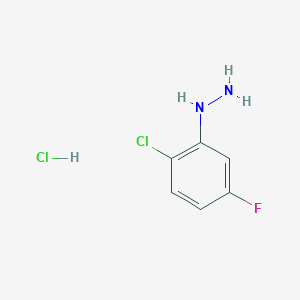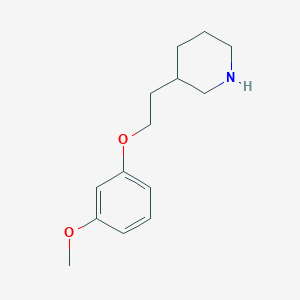
3-Methoxyphenyl 2-(3-piperidinyl)ethyl ether
Descripción general
Descripción
3-Methoxyphenyl 2-(3-piperidinyl)ethyl ether , also known by its chemical formula C14H21NO2 , is a synthetic compound with interesting pharmacological properties. It falls within the class of aryl ether derivatives and has been studied for its potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of this compound involves the reaction between 3-methoxyphenol (which contains a methoxy group at the ortho position) and 3-piperidinylethanol (an alcohol with a piperidine ring). The ether linkage forms between the methoxy group of the phenol and the hydroxyl group of the piperidine derivative. The reaction typically occurs under mild conditions, and purification methods are employed to obtain a high-purity product.
Molecular Structure Analysis
The molecular structure of 3-Methoxyphenyl 2-(3-piperidinyl)ethyl ether consists of the following components:
- A 3-methoxyphenyl group (phenol ring with a methoxy substituent).
- A piperidine ring attached via an ethyl linker.
- An ether linkage connecting the two moieties.
Chemical Reactions Analysis
The compound’s chemical reactivity is influenced by the presence of the ether group and the aromatic phenyl ring. It can participate in various reactions, including:
- Substitution reactions : The ether oxygen can be replaced by other nucleophiles.
- Redox reactions : The phenyl ring can undergo oxidation or reduction.
- Functional group transformations : The piperidine moiety may be modified to introduce additional functional groups.
Physical And Chemical Properties Analysis
- Melting Point : The compound typically melts at a specific temperature (which can be found in relevant literature).
- Solubility : It may exhibit solubility in specific solvents (e.g., organic solvents, water).
- Stability : Stability under various conditions (light, temperature, humidity) is crucial for its practical use.
Aplicaciones Científicas De Investigación
Analytical Toxicology and Characterization
Research has identified and characterized compounds structurally related to 3-Methoxyphenyl 2-(3-piperidinyl)ethyl ether, focusing on their analytical profiles in biological matrices. For instance, De Paoli et al. (2013) studied three psychoactive arylcyclohexylamines, finding methods for their qualitative and quantitative analysis in blood, urine, and vitreous humor using HPLC-UV and mass spectrometry. This research aids in the forensic analysis of these compounds, highlighting their relevance in toxicological investigations De Paoli et al., 2013.
Organic Synthesis and Chemical Reactions
The compound and its analogs have been explored for their roles in organic synthesis and chemical reactions. Rizzi and Boekley (1992) investigated the thermal degradation of ferulic acid in the presence of alcohols, noting the formation of ether-linked phenolic products, which sheds light on the incorporation of phenolic moieties into food macromolecules during cooking Rizzi & Boekley, 1992.
Pharmacological and Biological Studies
Research also extends into pharmacological and biological applications, where compounds related to 3-Methoxyphenyl 2-(3-piperidinyl)ethyl ether are evaluated for their potential therapeutic effects. Roth et al. (2013) determined the pharmacological profiles of novel ketamine and phencyclidine analogs, highlighting their high affinity and selective ligands for the glutamate NMDA receptor. This suggests potential insights into their psychotomimetic effects and implications for the study of neuropsychiatric disorders Roth et al., 2013.
Safety And Hazards
- Irritant : Handle with care, as it may cause skin or eye irritation.
- Toxicity : Assess its toxicity profile based on available data.
- Environmental Impact : Consider its impact on the environment during disposal.
Direcciones Futuras
Research on 3-Methoxyphenyl 2-(3-piperidinyl)ethyl ether should focus on:
- Biological Activity : Investigate its potential as a drug candidate (e.g., analgesic, anti-inflammatory, or antipsychotic).
- Structure-Activity Relationships : Explore modifications to enhance efficacy or reduce side effects.
- Formulation : Develop suitable dosage forms (tablets, injections, etc.).
Propiedades
IUPAC Name |
3-[2-(3-methoxyphenoxy)ethyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-16-13-5-2-6-14(10-13)17-9-7-12-4-3-8-15-11-12/h2,5-6,10,12,15H,3-4,7-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLPIBNKQRAJOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCC2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxyphenyl 2-(3-piperidinyl)ethyl ether | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-YL]-1-phenylmethanamine](/img/structure/B1451391.png)
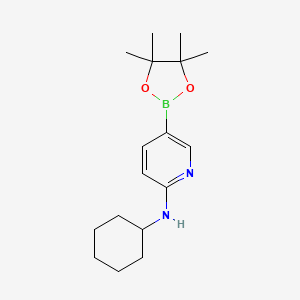
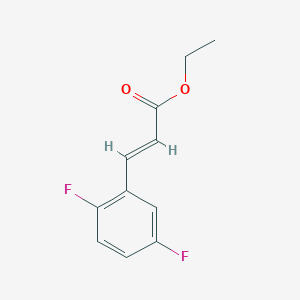
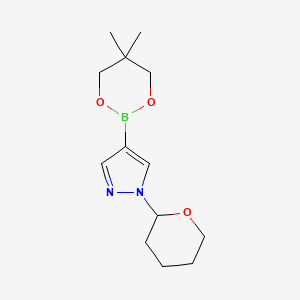
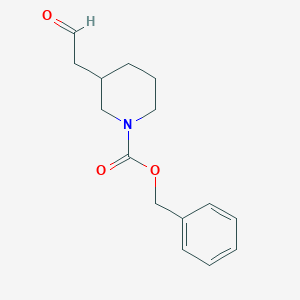

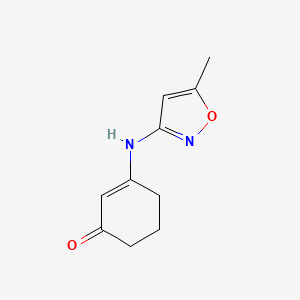
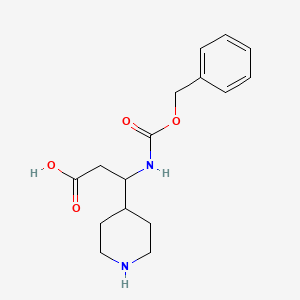
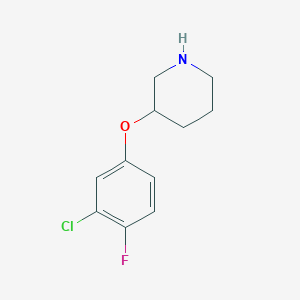
![3-[2-(Benzyloxy)ethyl]piperidine](/img/structure/B1451406.png)
